Magnesium, chloro(3-methoxyphenyl)-

Catalog No.
S14834729
CAS No.
189032-84-6
M.F
C7H7ClMgO
M. Wt
166.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(3-methoxyphenyl)-

CAS Number

189032-84-6

Product Name

Magnesium, chloro(3-methoxyphenyl)-

IUPAC Name

magnesium;methoxybenzene;chloride

Molecular Formula

C7H7ClMgO

Molecular Weight

166.89 g/mol

InChI

InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZKJIBOPFTIIXPE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C[C-]=C1.[Mg+2].[Cl-]

Magnesium, chloro(3-methoxyphenyl)-, commonly referred to as (3-methoxyphenyl) magnesium chloride, is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the presence of a magnesium atom bonded to a chloro group and a 3-methoxyphenyl group. The chemical formula for this compound is C7H7ClMgO\text{C}_7\text{H}_7\text{ClMgO}, and it has a molecular weight of approximately 174.36 g/mol. This compound is typically used in organic synthesis due to its ability to act as a nucleophile, facilitating various

Magnesium, chloro(3-methoxyphenyl)- is primarily known for its reactivity in nucleophilic addition reactions. Some notable reactions include:

  • Nucleophilic Addition to Carbonyl Compounds: This compound can react with carbonyl compounds (aldehydes and ketones) to form alcohols. For example, when reacted with formaldehyde, it produces an alcohol through the formation of a Grignard reagent intermediate .
  • Formation of Alcohols: The reaction with carbonyl compounds typically yields secondary or tertiary alcohols, depending on the structure of the carbonyl compound used .
  • Coupling Reactions: In the presence of metal catalysts, (3-methoxyphenyl) magnesium chloride can participate in coupling reactions with organic halides, leading to the formation of biaryl compounds .

The synthesis of magnesium, chloro(3-methoxyphenyl)- typically involves the following steps:

  • Preparation of Activated Magnesium: Activated magnesium can be obtained by reducing magnesium halides (such as magnesium chloride) using alkali metals like lithium or sodium .
  • Reaction with 3-Methoxyphenyl Chloride: The activated magnesium is then reacted with 3-methoxyphenyl chloride in an ether solvent (e.g., tetrahydrofuran) at elevated temperatures (between -78°C and 120°C). This reaction leads to the formation of (3-methoxyphenyl) magnesium chloride .
  • Purification: The resulting product can be purified through standard organic chemistry techniques such as distillation or recrystallization.

Magnesium, chloro(3-methoxyphenyl)- has various applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the preparation of complex pharmaceutical compounds by facilitating nucleophilic additions and forming new carbon-carbon bonds.
  • Material Science: The compound may also find applications in materials science for synthesizing polymers or other materials that require organomagnesium intermediates.
  • Research Tool: As a Grignard reagent, it serves as a valuable tool in academic and industrial laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving magnesium, chloro(3-methoxyphenyl)- primarily focus on its reactivity with various electrophiles such as carbonyl compounds and halides. These studies reveal the compound's efficiency in forming new bonds and its role in catalyzing reactions under mild conditions. Specific interactions with biological systems remain an area for further exploration.

Similar Compounds

Magnesium, chloro(3-methoxyphenyl)- shares similarities with other organomagnesium compounds, particularly within the Grignard reagent family. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Magnesium, bromo(3-methoxyphenyl)-C7H7BrMgO\text{C}_7\text{H}_7\text{BrMgO}Similar reactivity but with bromine instead of chlorine .
Magnesium, chloro(4-methoxyphenyl)-C7H7ClMgO\text{C}_7\text{H}_7\text{ClMgO}Variation in the position of the methoxy group .
Magnesium, bromo(4-fluorophenyl)-C6H4BrMgF\text{C}_6\text{H}_4\text{BrMgF}Contains fluorine instead of methoxy; used for similar reactions.

Uniqueness

The uniqueness of magnesium, chloro(3-methoxyphenyl)- lies in its specific structural configuration that allows for selective reactivity with certain electrophiles while providing pathways for complex synthetic transformations not readily available with other similar compounds. Its ability to form stable complexes and facilitate reactions under mild conditions makes it particularly valuable in synthetic organic chemistry.

Development of Grignard Reagents in Modern Synthetic Chemistry

Grignard reagents, organomagnesium halides of the general formula RMgX, were first reported by Victor Grignard in 1900, revolutionizing synthetic organic chemistry by enabling carbon-carbon bond formation. Early applications focused on simple alkyl and aryl systems, but the inherent reactivity of the magnesium-carbon bond limited compatibility with functional groups such as esters, nitriles, and ethers.

The seminal work of Paul Knochel in the late 20th century expanded the scope of Grignard chemistry through halogen-magnesium exchange reactions. By replacing bromine or iodine atoms in organic substrates with magnesium, researchers gained access to highly functionalized reagents, including those bearing methoxy groups. For example, the synthesis of magnesium, chloro(3-methoxyphenyl)- became feasible through the reaction of 3-bromoanisole with isopropylmagnesium chloride–lithium chloride complexes (turbo-Grignard reagents) in toluene.

Table 1: Comparative Reactivity of Classic vs. Functionalized Grignard Reagents

ParameterClassic RMgX (R = alkyl)Functionalized RMgX (e.g., 3-MeO-C₆H₄MgCl)
Functional Group ToleranceLow (sensitive to -CN, -COOR)High (compatible with -OMe, -Cl, -COOR)
Synthesis Temperature0–25°C-78°C to -40°C
Typical SolventDiethyl etherToluene/THF mixtures

Positional Isomerism in Methoxyphenylmagnesium Derivatives: From m-Anisyl Bromide to Chloride Systems

The methoxy group’s position on the aromatic ring critically influences the stability and reactivity of Grignard reagents. Magnesium, chloro(3-methoxyphenyl)-, derived from meta-substituted anisole, exhibits distinct electronic properties compared to its ortho and para isomers. The meta-methoxy group exerts an electron-donating resonance effect, stabilizing the adjacent magnesium-carbon bond while minimally distorting the aromatic ring’s geometry.

Halogen-magnesium exchange studies reveal that chloride systems require tailored conditions for optimal yield. For instance, 3-bromoanisole undergoes efficient exchange with iPrMgCl·LiCl at -30°C in toluene, whereas the corresponding chloride (3-chloroanisole) necessitates stronger bases like sBu₂Mg·2LiOR to initiate the exchange. This disparity arises from the higher bond dissociation energy of C-Cl (397 kJ/mol) versus C-Br (285 kJ/mol), which slows oxidative addition to magnesium.

Table 2: Synthetic Applications of Magnesium, Chloro(3-Methoxyphenyl)-

ApplicationReaction PartnerProductYield (%)Reference
Ketone SynthesisBenzoyl Chloride3-Methoxybenzophenone78
Aldehyde AdditionBenzaldehyde3-Methoxybenzhydrol85
Cross-CouplingPd Catalyst, Aryl IodideBiaryl with Methoxy Substituent92

Economic and Ecological Drivers for Chloride-Based Grignard Reagent Development

Chloride-based Grignard reagents like magnesium, chloro(3-methoxyphenyl)- offer economic advantages over bromide analogs. Chlorine’s lower atomic weight reduces raw material costs, and aryl chlorides are typically 30–50% cheaper than bromides due to abundant industrial production. Environmentally, chloride reagents generate less hazardous waste, as magnesium chloride byproducts are less toxic than magnesium bromides and can be neutralized into benign salts.

Recent process optimizations demonstrate that chloride systems achieve comparable or superior yields in large-scale applications. A 2023 study reported a 92% yield in the synthesis of 3-methoxybenzhydrol using magnesium, chloro(3-methoxyphenyl)-, with a 15% reduction in solvent waste compared to bromide-based protocols. These advancements align with the principles of green chemistry, emphasizing atom economy and reduced halogen footprint.

The lithium-naphthalene reduction system represents one of the most widely adopted methods for activated magnesium preparation [2]. This approach involves the reduction of magnesium chloride using lithium metal in the presence of naphthalene as an electron carrier at room temperature [2]. The process typically requires six to twelve hours for complete reduction, yielding highly reactive magnesium powder with exceptional surface area [2]. The naphthalene functions as a mediator, facilitating electron transfer and ensuring uniform reduction throughout the reaction mixture [2].

Potassium-mediated reduction provides an alternative pathway with distinct advantages in terms of reaction kinetics [1] [4]. Patent EP0790251A2 describes the reduction of magnesium halides using potassium at elevated temperatures between 65°C and 162°C [4]. This method achieves complete reduction within one to five hours, significantly faster than lithium-based systems [4]. The resulting activated magnesium demonstrates superior reactivity toward aryl chlorides, particularly those bearing electron-donating substituents such as the methoxy group [1].

The Knochel group has developed advanced protocols incorporating ethylene bromide and chlorotrimethylsilane as activation agents [2]. This methodology operates under mild conditions and achieves activation within thirty minutes to two hours [2]. The combined use of these reagents creates a synergistic effect, with ethylene bromide facilitating initial surface activation while chlorotrimethylsilane maintains the reactive surface throughout the synthesis [2].

Table 1: Activated Magnesium Preparation Techniques

MethodTemperature (°C)Time (hours)AdvantagesReference
Lithium/Naphthalene ReductionRoom temperature6-12Safe, room temperature operationRieke method (1987)
Potassium/KI Reduction65-1621-5High reactivity, cost-effectivePatent EP0790251A2
Magnesium Chloride + LithiumRoom temperature6-12Enhanced safety profileKnochel group (2004)
Magnesium Chloride + Potassium65-1621-5Rapid activationPatent KR100521062B1
Ethylene Bromide/ClSiMe3 ActivationVariable0.5-2Mild conditions, high efficiencyKnochel optimization

The mechanism of magnesium activation involves the disruption of the oxide layer and the creation of fresh metal surfaces with enhanced electron-donating capacity [5]. Computational studies have revealed that magnesium(I) species serve as intermediates in the reduction process, providing insights into the fundamental mechanisms governing activated magnesium reactivity [5]. These findings have led to improved understanding of the electron transfer processes that enable the formation of organometallic bonds under mild conditions [5].

Solvent Systems Optimization in Tetrahydrofuran-Based Syntheses

Solvent selection plays a critical role in determining the efficiency, selectivity, and scalability of magnesium chloro(3-methoxyphenyl)- synthesis [6] [7]. Tetrahydrofuran has emerged as the preferred solvent system due to its exceptional ability to coordinate with magnesium centers and stabilize the resulting organometallic complexes [6]. The coordination behavior of tetrahydrofuran creates favorable thermodynamic conditions for Grignard reagent formation while maintaining sufficient solvation to prevent aggregation [6].

The Schlenk equilibrium governs the distribution of organometallic species in tetrahydrofuran solution, with solvent dynamics playing a direct role in driving the equilibrium toward reactive monomeric forms [6]. Molecular dynamics simulations have demonstrated that tetrahydrofuran molecules undergo rapid exchange at magnesium coordination sites, with energy differences between solvated structures typically below 5 kcal mol⁻¹ [6]. This dynamic behavior enables efficient ligand exchange and product dissociation during synthetic transformations [6].

Comparative studies have evaluated alternative ether solvents for their performance in magnesium chloro(3-methoxyphenyl)- synthesis [8]. 2-Methyltetrahydrofuran has demonstrated superior performance compared to standard tetrahydrofuran, particularly in terms of reduced Wurtz coupling side reactions [8] [9]. The methylated variant exhibits enhanced chemoselectivity, with Wurtz coupling products comprising only 2.9-6.5% of the reaction mixture compared to 30-37% in standard tetrahydrofuran systems [8].

Diethyl ether, while historically significant in Grignard chemistry, presents limitations for large-scale synthesis due to its low boiling point and propensity for peroxide formation [8]. The limited coordinating ability of diethyl ether results in increased aggregation and reduced reaction rates compared to tetrahydrofuran-based systems [8]. However, certain applications benefit from the weaker coordination of diethyl ether, particularly when subsequent reactions require less coordinated magnesium centers [8].

Table 2: Solvent System Optimization for Tetrahydrofuran-Based Syntheses

SolventBoiling Point (°C)Water SolubilityGrignard Yield (%)Wurtz Coupling (%)Safety Considerations
Tetrahydrofuran66Miscible65-8530-37Peroxide formation risk
2-Methyltetrahydrofuran80Low80-952.9-6.5Enhanced safety profile
Diethyl Ether34.6Limited70-906.5-12.7High flammability, peroxides
Dimethoxyethane85Miscible60-7515-20Moderate safety
Cyclopentyl Methyl Ether106Very Low6818.4Good thermal stability

The optimization of tetrahydrofuran concentration significantly impacts reaction outcomes [10]. Higher concentrations of tetrahydrofuran favor monomeric species formation, while lower concentrations promote aggregation and reduced reactivity [10]. The optimal ratio typically involves 2-4 equivalents of tetrahydrofuran per magnesium center, providing sufficient coordination without excessive dilution [10]. This balance ensures rapid initiation while maintaining controllable reaction rates throughout the synthesis [10].

Solvent purity represents another critical parameter in tetrahydrofuran-based syntheses [11]. Water contamination as low as 300 parts per million can significantly impact reaction efficiency by competing for magnesium coordination sites [11]. The presence of stabilizers such as butylated hydroxytoluene (BHT) in concentrations of 150-400 parts per million helps prevent peroxide formation without interfering with organometallic chemistry [11].

Critical Analysis of Patent-Based Production Protocols (EP0790251A2, KR100521062B1)

Patent EP0790251A2 presents a comprehensive methodology for the preparation of (3-alkoxyphenyl)magnesium chlorides through activated magnesium reduction [4] [12]. The patent describes the use of alkali metal reduction of magnesium halides, particularly magnesium chloride, using lithium, sodium, or potassium as reducing agents [4]. The methodology achieves reduction at temperatures between 65°C and 162°C in ethereal solvents such as tetrahydrofuran, substituted tetrahydrofurans, or dimethoxyethane [4].

The protocol specified in EP0790251A2 employs a 1 to 5% molar excess of magnesium halide relative to the reducing metal [4]. This stoichiometric relationship ensures complete reduction while minimizing the formation of metallic by-products [4]. The activated magnesium obtained through this process reacts directly with 3-alkoxyphenyl chlorides without isolation, streamlining the synthetic sequence and reducing potential contamination [4].

Critical evaluation of the EP0790251A2 protocol reveals several advantages over traditional methods [1]. The patent demonstrates that 3-alkoxyphenyl chlorides react efficiently with activated magnesium, yielding the corresponding Grignard compounds in high yields without significant by-product formation [1]. In contrast, reactions with non-activated magnesium in the presence of dibromoethane or ethyl bromide produce unsatisfactory yields and considerable side products [1].

Patent KR100521062B1 provides an alternative approach focusing on the practical implementation of (3-alkoxyphenyl)magnesium chloride synthesis [13]. This patent emphasizes the use of magnesium chloride reduction with specific attention to reaction temperature control and solvent optimization [13]. The methodology described achieves comparable results to EP0790251A2 while offering improved process control for industrial applications [13].

The KR100521062B1 protocol incorporates advanced temperature management strategies to prevent thermal runaway during the highly exothermic reduction process [13]. The patent specifies gradual heating protocols that maintain reaction temperatures within optimal ranges while ensuring complete magnesium activation [13]. This approach proves particularly valuable for large-scale synthesis where heat dissipation becomes challenging [13].

Comparative analysis of both patents reveals complementary strengths in different aspects of the synthesis [4] [13]. EP0790251A2 provides superior fundamental understanding of the reduction chemistry, while KR100521062B1 offers enhanced practical guidance for process scale-up [4] [13]. The combination of insights from both patents enables the development of robust synthetic protocols suitable for various production scales [4] [13].

The patent literature also addresses the challenge of functional group tolerance in 3-methoxyphenyl systems [1]. The methoxy substituent provides sufficient electronic activation to enable reaction with activated magnesium while maintaining stability under the reaction conditions [1]. This balance proves crucial for achieving high yields without decomposition or rearrangement reactions [1].

Economic considerations highlighted in both patents emphasize the advantages of chloride-based starting materials over their bromide counterparts [1]. Chlorides offer lower cost and reduced molecular weight, resulting in decreased salt formation during synthesis [1]. Additionally, fewer by-products form when chlorides are employed, simplifying purification and improving overall process economics [1].

Contaminant Formation Pathways in Large-Scale Synthesis

Large-scale synthesis of magnesium chloro(3-methoxyphenyl)- encounters several contaminant formation pathways that significantly impact product purity and yield [14] [15]. The most prevalent side reaction involves Wurtz coupling between the Grignard reagent and unreacted aryl chloride, producing biaryl compounds as unwanted by-products [15] [16]. This reaction follows the general pathway R-MgX + R-X → R-R + MgX₂, where the organometallic reagent acts as a nucleophile toward the electrophilic halide [15].

The formation of Wurtz coupling products increases dramatically with elevated reaction temperatures and prolonged reaction times [14] [16]. Continuous processing studies have demonstrated that controlled addition rates significantly reduce Wurtz coupling from 30% in batch processes to less than 5% in optimized continuous systems [14]. The mechanism involves radical intermediates generated through single electron transfer processes at the magnesium surface [17].

Reduction reactions represent another major pathway for contaminant formation, particularly when the Grignard reagent contains β-hydrogen atoms [15]. These reactions proceed through β-hydride elimination mechanisms, producing reduced aryl compounds and magnesium hydride species [15]. While the 3-methoxyphenyl system lacks β-hydrogens, impurities in the starting materials or solvent can introduce these pathways [15].

Table 3: Temperature Effects on Magnesium Chloro(3-methoxyphenyl)- Synthesis

Temperature Range (°C)Reaction RateFunctional Group ToleranceSide Reaction FormationRecommended Applications
-78 to -50Very SlowExcellentMinimalSensitive functional groups
-20 to 0ModerateGoodLowStandard synthesis
0 to 25FastModerateModerateGeneral applications
25 to 50Very FastLimitedHighSimple substrates only
50 to 80Extremely FastPoorExtensiveAvoid - thermal runaway risk

Solvent degradation pathways contribute to contamination through ring-opening reactions of tetrahydrofuran [17] [18]. At elevated temperatures, organometallic reagents can attack the tetrahydrofuran ring, producing ethylene and vinyl magnesium species according to the reaction RMgX + THF → RH + H₂C=CH₂ + H₂C=C(H)MgX [17]. This degradation becomes significant above 60°C and increases exponentially with temperature [17].

Biphenyl formation occurs through radical coupling mechanisms when phenyl-containing Grignard reagents are present [19] [20]. The pathway involves homolytic cleavage of the carbon-magnesium bond followed by radical recombination [19]. Nickel-catalyzed systems have been developed to deliberately promote such coupling reactions, but in synthetic applications, this represents an unwanted side reaction [20].

Table 4: Major Contaminant Formation Pathways in Large-Scale Synthesis

Contaminant TypeFormation PathwayTypical Concentration (%)Prevention StrategyDetection Method
Wurtz Coupling ProductR-MgX + R-X → R-R + MgX₂5-30Controlled addition rate, low temperatureGC-MS, NMR
Reduction Productsβ-Hydride elimination2-10Avoid β-H containing reagentsGC-MS
Solvent Degradation ProductsTHF ring opening1-5Dry solvents, inert atmosphereGC-MS, FTIR
Biphenyl DerivativesPhenyl radical coupling3-15Temperature control, excess MgGC-MS, HPLC
Magnesium Oxide/HydroxideWater/oxygen contamination1-8Rigorous drying, inert conditionsTitration, XRD

Water and oxygen contamination leads to the formation of magnesium oxide and hydroxide species that reduce the concentration of active organometallic reagent [17]. These inorganic contaminants typically account for 1-8% of the total reaction mass and require rigorous exclusion through proper handling techniques [17]. The reaction RMgX + H₂O → RH + Mg(OH)X converts valuable product into unreactive alkane and magnesium hydroxide [17].

Temperature control emerges as the most critical factor in minimizing contaminant formation [21] [22]. Calorimetric studies have revealed that maintaining isothermal conditions below 40°C dramatically reduces side reaction rates while preserving acceptable synthesis rates [21]. The heat of reaction for magnesium chloro(3-methoxyphenyl)- formation measures approximately 270 ± 6 kJ/mol, necessitating careful thermal management to prevent runaway reactions [21].

Process intensification through continuous flow technology offers significant advantages in contamination control [14]. Continuous stirred tank reactor systems maintain small reaction volumes and enable precise temperature control, reducing residence time for side reactions [14]. These systems have demonstrated contamination reductions of 60-80% compared to traditional batch processes while improving overall yields [14].

The carbanion stability in meta-substituted aromatic systems containing the 3-methoxyphenyl moiety exhibits distinct electronic characteristics compared to other positional isomers. The methoxy group's position at the meta carbon significantly influences the stability and reactivity profile of the carbanion formed during nucleophilic substitution reactions [1].

In meta-substituted aromatic systems, the methoxy group demonstrates a complex electronic influence pattern. Unlike para or ortho positioning, where the methoxy group can participate directly in resonance stabilization or destabilization through steric effects, the meta position creates a unique electronic environment [2]. The methoxy substituent at the meta position relative to the carbanion center exhibits predominantly inductive effects rather than resonance effects, as the methoxy group cannot effectively delocalize the negative charge through the aromatic system.

Research has demonstrated that carbanion stability follows a predictable order based on substituent positioning and electronic properties [1]. The electron-donating nature of the methoxy group paradoxically decreases carbanion stability when positioned at meta locations due to its inability to provide resonance stabilization while still contributing electron density inductively. This creates an unfavorable electronic distribution that destabilizes the carbanion intermediate.

Table 1: Carbanion Stability Factors in meta-Methoxyphenyl Systems

FactorEffect on StabilityMagnitude
Inductive electron donationDestabilizingModerate
Resonance stabilizationMinimalLow
Steric hindranceNegligibleVery Low
Electronegativity effectsStabilizingWeak

Computational studies utilizing molecular orbital theory have revealed that the electron density distribution in meta-methoxyphenyl carbanions shows significant localization on the carbanion carbon with minimal delocalization through the aromatic system [3]. The methoxy group's oxygen atom, while electronegative, cannot effectively withdraw electron density from the carbanion center due to the meta positioning, resulting in a less stable intermediate compared to systems with electron-withdrawing groups at the meta position.

The stabilization energy of meta-methoxyphenyl carbanions has been measured to be approximately 15-20 kilojoules per mole lower than corresponding systems with electron-withdrawing substituents at the meta position [1]. This decreased stability directly correlates with increased reactivity in nucleophilic substitution reactions, as the system seeks to minimize the unfavorable charge distribution through rapid product formation.

Transmetalation Pathways with Transition Metal Catalysts

Transmetalation reactions involving magnesium, chloro(3-methoxyphenyl)- with transition metal catalysts represent a fundamental mechanistic pathway in organometallic chemistry [4]. These processes involve the transfer of the organic ligand from the magnesium center to a transition metal, facilitating subsequent catalytic transformations.

The transmetalation mechanism proceeds through several distinct pathways depending on the nature of the transition metal catalyst and reaction conditions [5]. The most commonly observed pathways include associative transmetalation, where the transition metal coordinates to the organic ligand before magnesium displacement, and dissociative transmetalation, involving initial ligand dissociation from magnesium followed by coordination to the transition metal.

Table 2: Transmetalation Pathway Characteristics

Pathway TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Selectivity
Associative45-551.2 × 10⁻³High
Dissociative65-753.4 × 10⁻⁴Moderate
Concerted35-452.8 × 10⁻³Very High

The electronic properties of the meta-methoxyphenyl group significantly influence transmetalation rates and selectivity [4]. The electron-donating nature of the methoxy substituent enhances the nucleophilicity of the aromatic ring, facilitating coordination to electrophilic transition metal centers. However, the meta positioning prevents optimal orbital overlap, resulting in moderate binding affinities compared to para-substituted analogs.

Kinetic studies have revealed that transmetalation rates with palladium catalysts follow first-order kinetics with respect to both the magnesium reagent and the transition metal complex [5]. The rate-determining step involves the formation of a bridged intermediate containing both metals, with subsequent ligand transfer occurring rapidly. The presence of coordinating solvents such as tetrahydrofuran significantly accelerates the transmetalation process by stabilizing the intermediate species.

Mechanistic investigations using nuclear magnetic resonance spectroscopy have identified key intermediate species during transmetalation [6]. These include dinuclear complexes containing both magnesium and transition metals bridged by halide and organic ligands. The stability of these intermediates directly correlates with the success of the transmetalation process and the overall efficiency of subsequent catalytic cycles.

The influence of additives on transmetalation pathways has been extensively studied [7]. Lithium chloride addition enhances transmetalation rates by forming more reactive mixed-metal complexes, increasing the electrophilicity of the magnesium center and facilitating ligand transfer. This enhancement is particularly pronounced with less reactive transition metal catalysts, where the additional electrophilic character provided by lithium coordination proves crucial for efficient transmetalation.

Steric and Electronic Effects of Methoxy Group Positioning

The positioning of the methoxy group at the meta position creates a unique combination of steric and electronic effects that significantly influence the reactivity profile of magnesium, chloro(3-methoxyphenyl)- [2] [8]. These effects manifest differently compared to ortho or para positioning, resulting in distinct mechanistic pathways and reaction outcomes.

Electronic effects dominate the reactivity profile of meta-methoxyphenyl systems [9]. The methoxy group exhibits dual electronic characteristics: electron donation through inductive effects and potential electron withdrawal through its oxygen atom's electronegativity. At the meta position, the inductive electron-donating effect predominates, as resonance contributions are minimized due to the inability to effectively delocalize electrons through the aromatic system [2].

Table 3: Electronic Effects of Methoxy Group Positioning

PositionInductive EffectResonance EffectNet Electronic Effect
OrthoModerate donationStrong donationStrongly donating
MetaWeak donationMinimalWeakly donating
ParaWeak donationStrong donationStrongly donating

The meta positioning of the methoxy group results in minimal steric hindrance around the reaction center [8]. Unlike ortho substitution, which creates significant steric crowding that can inhibit approach of reagents and catalysts, meta substitution provides an optimal balance between electronic activation and steric accessibility. This positioning allows for efficient coordination of the magnesium center while maintaining favorable electronic properties.

Computational analysis reveals that the methoxy group's influence on the aromatic ring electron density is most pronounced at the ortho and para positions relative to the methoxy substituent [3]. The meta positioning of the methoxy group relative to the magnesium-carbon bond means that the carbon bearing the metal experiences minimal direct electronic perturbation from the methoxy substituent. This results in reactivity patterns that are more similar to unsubstituted phenyl systems than to strongly activated aromatic compounds.

The conformational preferences of the methoxy group significantly impact the electronic effects observed in meta-substituted systems [10]. When the methoxy group adopts a planar conformation with the aromatic ring, maximum orbital overlap occurs, enhancing both inductive and resonance contributions. However, steric interactions can force the methoxy group out of planarity, reducing these electronic effects and altering the reactivity profile.

Experimental studies have demonstrated that the rate enhancement provided by meta-methoxy substitution is approximately 2-3 fold compared to unsubstituted phenyl systems [11]. This moderate enhancement reflects the limited electronic communication between the meta-positioned methoxy group and the reaction center. The enhancement is significantly less than that observed for para-methoxy substitution, which can provide rate enhancements of 10-20 fold due to direct resonance stabilization.

Comparative Reactivity Profiles Against Bromo Analogues

The comparative reactivity analysis between chloro(3-methoxyphenyl)magnesium and its bromo analogue reveals significant differences in nucleophilic reactivity patterns and mechanistic pathways [12] [13]. These differences arise from the distinct properties of chloride versus bromide as leaving groups and their influence on the magnesium center's electronic characteristics.

Fundamental differences in bond strength between magnesium-chloride and magnesium-bromide bonds significantly influence reactivity profiles [13]. The magnesium-chloride bond exhibits greater ionic character and shorter bond length compared to the magnesium-bromide bond, resulting in different solvation patterns and reactivity toward electrophiles. Chloride's higher electronegativity creates a more polarized magnesium-halide bond, enhancing the electrophilic character of the magnesium center.

Table 4: Reactivity Comparison - Chloro vs Bromo Analogues

PropertyChloro AnalogueBromo AnalogueDifference
Bond Length (Å)2.312.51+0.20
Bond Dissociation Energy (kJ/mol)338276-62
Nucleophilicity Index1.241.67+0.43
Reaction Rate (relative)1.002.34+134%

Solubility characteristics differ markedly between chloro and bromo analogues [12]. The chloro derivative generally exhibits higher solubility in polar solvents such as tetrahydrofuran due to the chloride ion's greater charge density and enhanced solvation. This increased solubility translates to higher effective concentrations in solution and enhanced reactivity in polar media. Conversely, the bromo analogue may show improved solubility in less polar solvents, affecting the choice of reaction conditions.

Mechanistic pathways show distinct preferences depending on the halide present [14]. The chloro analogue tends to favor radical-based mechanisms under certain conditions due to the higher magnesium-chloride bond dissociation energy, which can be overcome by substrates with low reduction potentials. The bromo analogue more readily undergoes ionic mechanisms due to the weaker magnesium-bromide bond and bromide's superior leaving group ability.

Kinetic studies reveal that bromo analogues typically exhibit faster reaction rates with electrophiles [12]. This enhanced reactivity stems from the more polarizable bromide ion, which facilitates transition state stabilization through better overlap with electrophile orbitals. The rate enhancement is particularly pronounced in reactions with soft electrophiles, where the polarizability matching principle becomes important.

Table 5: Activation Energies for Nucleophilic Substitution Reactions

Reaction TypeChloro Analogue (kJ/mol)Bromo Analogue (kJ/mol)Rate Ratio
SN2 with alkyl halides67583.2
Carbonyl addition45392.1
Transmetalation52442.8

The leaving group ability differences between chloride and bromide significantly impact reaction selectivity and product distribution [15] [16]. Bromide's superior leaving group ability facilitates cleaner substitution reactions with fewer side products, as the rapid departure of bromide minimizes competing pathways. Chloride's poorer leaving group characteristics can lead to increased side reactions, particularly elimination pathways in substrates containing β-hydrogen atoms.

Temperature effects on reactivity show different patterns for chloro and bromo analogues [17]. The chloro derivative requires higher temperatures to achieve optimal reactivity due to the stronger magnesium-halide bond, but exhibits greater thermal stability. The bromo analogue is more reactive at lower temperatures but may undergo decomposition at elevated temperatures due to the weaker bond strength and bromide's susceptibility to oxidation.

The functional group tolerance also varies between the two halide systems [18]. Chloro analogues generally exhibit better compatibility with electron-poor substrates and oxidizing conditions due to chloride's resistance to oxidation. Bromo analogues show enhanced reactivity with electron-rich substrates but may be incompatible with strongly oxidizing reaction conditions that could convert bromide to higher oxidation states.

Hydrogen Bond Acceptor Count

3

Exact Mass

166.0035842 g/mol

Monoisotopic Mass

166.0035842 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types